molecular formula C16H17NO3 B1286379 benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate CAS No. 29655-46-7

benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate

Cat. No.: B1286379
CAS No.: 29655-46-7
M. Wt: 271.31 g/mol
InChI Key: YMODWJQJBRHYIP-UHFFFAOYSA-N
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Description

Benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate is an organic compound with the molecular formula C16H17NO3 and a molecular weight of 271.31 g/mol . It is also known as benzyl (4-hydroxyphenethyl)carbamate. This compound is characterized by the presence of a benzyl group, a hydroxyphenyl group, and a carbamate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate can be synthesized through the reaction of Z-TYR-OH (N-benzyloxycarbonyl-L-tyrosine) with benzyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The carbamate group can act as a reversible inhibitor of enzymes by forming a covalent bond with the active site, leading to temporary inactivation .

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-[2-(4-methoxyphenyl)ethyl]carbamate: Similar structure but with a methoxy group instead of a hydroxy group.

    Benzyl N-[2-(4-chlorophenyl)ethyl]carbamate: Contains a chloro group instead of a hydroxy group.

    Benzyl N-[2-(4-nitrophenyl)ethyl]carbamate: Features a nitro group in place of the hydroxy group.

Uniqueness

Benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate is unique due to the presence of the hydroxy group, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it a valuable compound in medicinal chemistry and drug design .

Properties

IUPAC Name

benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-15-8-6-13(7-9-15)10-11-17-16(19)20-12-14-4-2-1-3-5-14/h1-9,18H,10-12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMODWJQJBRHYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555935
Record name Benzyl [2-(4-hydroxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29655-46-7
Record name Benzyl [2-(4-hydroxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium bicarbonate (12.6 g) was dissolved in distilled water (250 ml) and tyramine (20.6 g) added. The resulting suspension was heated to boiling to dissolve the tyramine, then cooled to room temperature. Benzyl chloroformate (25.6 g) was added while stirring and with occasional vigorous shaking. After stirring and shaking for an additional 1.5 hours, the precipitate was filtered off and washed with distilled water. The solid was dissolved in ether (250 ml) and washed with distilled water. The organic layer was dried over MgSO4 and evaporated in vacuo to give a residue which solidified upon cooling. Recrystallization from ether/hexane gave the desired product as colourless crystals, m.p. 96°-98° C.
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25.6 g
Type
reactant
Reaction Step Four

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